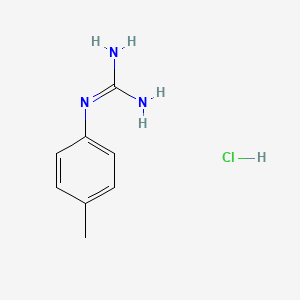

N-p-Tolyl-guanidine hydrochloride

Description

Significance of Guanidine (B92328) Derivatives in Chemical Science

The guanidinium (B1211019) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of immense importance in chemical science. Guanidine itself is a strong organic base, a property conferred by the resonance stabilization of its protonated form, the guanidinium cation. This inherent basicity and the ability to form multiple hydrogen bonds are central to the diverse applications of its derivatives.

In the realm of medicinal chemistry , the guanidine moiety is a privileged scaffold found in numerous natural products and synthetic drugs. google.com Its presence is crucial for the biological activity of compounds ranging from the anti-diabetic drug metformin (B114582) to antiviral agents. nih.gov The ability of the guanidinium group to interact with biological targets such as enzymes and receptors through electrostatic and hydrogen bonding interactions underpins its therapeutic relevance. nih.gov

Organic synthesis has also witnessed the rise of guanidine derivatives as powerful organocatalysts. Their strong basicity enables them to catalyze a wide array of chemical transformations. rsc.org Chiral guanidines, in particular, have emerged as highly effective catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, a critical aspect of drug development. acs.org

Furthermore, guanidine derivatives serve as versatile ligands in coordination chemistry , forming stable complexes with various metal ions. These metal-guanidine complexes are being explored for their catalytic activities in a range of organic reactions. rsc.org In materials science , the unique properties of guanidinium salts are harnessed in the development of novel materials. For example, their inclusion in polymer formulations can enhance thermal stability and mechanical strength. chemimpex.com The guanidinium group's ability to interact with anions has also led to its use in the design of sensors and transporters.

In the field of agrochemicals , research is ongoing into the potential of guanidine derivatives as plant growth regulators and for crop protection. chemimpex.com The diverse functionalities and tunable properties of guanidine derivatives ensure their continued importance and exploration across various scientific disciplines.

Historical Context and Evolution of Research on N-p-Tolyl-guanidine Hydrochloride

The history of this compound is intrinsically linked to the broader history of guanidine chemistry. Guanidine itself was first isolated in 1861 by Adolph Strecker from guanine (B1146940). The development of synthetic methods for guanidines has been a continuous area of research. Early methods often involved harsh reaction conditions.

The synthesis of N-substituted guanidines, such as N-aryl guanidines, has evolved significantly over the years. Traditional methods for preparing guanidines often relied on the use of thioureas in conjunction with thiophilic metal salts or other activating agents. The development of more efficient and milder synthetic routes, including palladium-catalyzed cross-coupling reactions, has broadened the accessibility and diversity of substituted guanidines.

Scope and Research Trajectories for this compound

Current and future research on this compound and its parent compound, N-p-Tolyl-guanidine, is expanding into several key areas, driven by the versatile nature of the guanidine core.

In pharmaceutical development , N-p-Tolyl-guanidine is being explored for its potential as a therapeutic agent, with a particular focus on neurological disorders due to its capacity to modulate neurotransmitter systems. chemimpex.com The structural motif of aryl guanidines is a key feature in ligands for various receptors, and research is likely to continue in synthesizing and evaluating derivatives of N-p-Tolyl-guanidine for their activity at specific biological targets.

Analytical chemistry represents another promising avenue. N-p-Tolyl-guanidine serves as a reagent in various analytical methods, aiding in the detection and quantification of specific compounds. chemimpex.com Future research may focus on developing more sensitive and selective analytical techniques utilizing this compound.

In polymer and materials science , N-p-Tolyl-guanidine is utilized as an additive to enhance the properties of polymer formulations, such as thermal stability and mechanical strength. chemimpex.com Further investigations will likely explore the incorporation of this and similar guanidine derivatives into a wider range of materials to impart specific functionalities. For instance, the synthesis of N,N′-di-o-tolyl guanidine has been reported as an effective corrosion inhibitor for copper. researchgate.net

The field of agrochemicals is also a significant area of research. N-p-Tolyl-guanidine is being investigated for its potential as a crop growth regulator. chemimpex.com Continued research in this direction could lead to the development of new, effective agricultural products.

Finally, fundamental biochemical research continues to utilize N-p-Tolyl-guanidine in studies related to enzyme inhibition. chemimpex.com These studies provide valuable insights into enzyme mechanisms and can guide the design of novel drugs. The ongoing exploration of the chemical space around this compound promises to uncover new applications and deepen our understanding of this versatile class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 6976-07-4 |

| Molecular Formula | C₈H₁₁N₃·HCl |

| Molecular Weight | 185.65 g/mol |

| Synonyms | 1-(p-Tolyl)guanidine hydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-6-2-4-7(5-3-6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLODBAHZYHQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388657 | |

| Record name | N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-07-4 | |

| Record name | 6976-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-p-Tolyl-guanidine hydrochloride in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Applications

Proton (¹H) NMR spectroscopy for this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-tolyl group typically appear as a set of doublets in the downfield region of the spectrum, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The methyl group protons (–CH₃) attached to the aromatic ring give rise to a singlet in the upfield region. The protons attached to the guanidinium (B1211019) nitrogen atoms (–NH and –NH₂) are often observed as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can be sensitive to the solvent, concentration, and temperature.

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -NH) | ~7.1-7.3 | Doublet | 2H |

| Aromatic (meta to -NH) | ~7.0-7.2 | Doublet | 2H |

| Guanidinium (-NH, -NH₂) | Variable (e.g., 6.5-8.5) | Broad Singlet | 4H |

| Methyl (-CH₃) | ~2.3 | Singlet | 3H |

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The most downfield signal typically corresponds to the guanidinium carbon (C=N) due to its unique electronic environment. The aromatic carbons show a set of signals in the aromatic region (typically 110-150 ppm), with the carbon atom attached to the nitrogen (C-N) appearing at a different shift compared to the others. The methyl carbon (–CH₃) gives a characteristic signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values and can differ from experimental results.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Guanidinium (C=N) | ~157-160 |

| Aromatic (C-N) | ~135-140 |

| Aromatic (C-CH₃) | ~130-135 |

| Aromatic (CH) | ~129-130 |

| Aromatic (CH) | ~120-125 |

| Methyl (-CH₃) | ~20-21 |

Vibrational Spectroscopy: FT-IR Analysis

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Guanidinium) | 3100-3400 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Methyl) | 2850-2970 | Medium |

| C=N Stretch (Guanidinium) | 1630-1660 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| N-H Bend | 1550-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, electrospray ionization (ESI) is a common technique used. The analysis would show a prominent peak corresponding to the protonated molecular ion of the free base, [N-p-Tolyl-guanidine + H]⁺. This allows for the confirmation of the molecular mass of the cationic part of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula with a high degree of confidence. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific neutral fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid-state crystal lattice. This technique can measure bond lengths, bond angles, and torsional angles with very high precision. For this compound, a single-crystal X-ray diffraction study would reveal the three-dimensional structure of the p-tolyl-substituted guanidinium cation and the position of the chloride anion. It would also detail the extensive network of hydrogen bonds between the N-H groups of the cation and the chloride anion, as well as intermolecular interactions between adjacent guanidinium cations. nih.gov This hydrogen bonding network is crucial in stabilizing the crystal structure. nih.gov The planarity of the guanidinium group and the orientation of the p-tolyl substituent relative to this plane would also be precisely determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is a composite of the absorptions arising from the p-tolyl group and the guanidinium cation.

The electronic structure of the guanidinium part of the molecule is significantly influenced by protonation. In its protonated form, as it exists in the hydrochloride salt, the guanidinium group exhibits a strong absorption that begins around 7 eV (approximately 177 nm). barbatti.org This absorption is attributed to a π→π* electronic transition within the delocalized π-system of the C(NH2)3+ group. barbatti.org This is a notable difference from neutral guanidine (B92328), which shows a much weaker absorption at higher energies, combining n→π* and Rydberg transitions. barbatti.org

The p-tolyl substituent also contributes to the UV-Vis spectrum. The parent compound, p-toluidine (B81030), displays characteristic absorption bands in the UV region. In a non-polar solvent like isooctane, p-toluidine exhibits two main absorption maxima. nih.gov The presence of the tolyl group in this compound is therefore expected to produce distinct absorption bands, which may be modulated by the electronic influence of the attached guanidinium group and the solvent environment. ysu.am The protonation of the guanidine moiety can shift the absorption bands of the aromatic portion to higher energies. barbatti.org

Table 1: Characteristic UV Absorption Maxima of Relevant Chromophores

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| p-Toluidine | Isooctane | 237 | 3.98 | nih.gov |

| p-Toluidine | Isooctane | 293 | 3.28 | nih.gov |

| Guanidinium Cation | (Calculated) | ~177 (onset) | Strong | barbatti.org |

This table presents data for the constituent chromophores to infer the expected spectral characteristics of this compound.

Advanced Surface Characterization Techniques (e.g., SEM, AFM for surface layers)

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential for characterizing the surface morphology, topography, and crystalline nature of this compound. These methods provide visual and quantitative data about the material at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

SEM analysis of crystalline organic salts like this compound can reveal detailed information about the morphology and size of its crystals. oaepublish.comresearchgate.net As a crystalline powder, it is expected to exhibit well-defined crystal habits. sigmaaldrich.com SEM imaging can visualize these crystalline structures, providing insights into their shape, surface texture, and the presence of any crystal defects or agglomeration. researchgate.netsigmaaldrich.com For instance, SEM can distinguish between different crystalline forms or identify amorphous regions. The technique operates by scanning the sample with a focused beam of electrons, and the resulting signals provide information about the sample's surface topography and composition.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography images with atomic or near-atomic resolution. azom.com For this compound, particularly when deposited as a thin film or as individual crystals, AFM can be used to:

Quantify Surface Roughness: Determine the smoothness or irregularity of the crystal surfaces. azom.com

Visualize Nanoscale Features: Identify atomic steps, terraces, and dislocations on the crystal facets. azom.com

Characterize Thin Films: When prepared as a thin film, AFM can measure the film's thickness, homogeneity, and the size and shape of grains within the film. oxinst.com The properties of thin films are highly dependent on factors like grain size and shape. azom.com

The application of AFM to organic crystalline materials allows for a detailed understanding of their surface properties, which can be correlated with their physical and chemical behavior. researchgate.net For instance, the presence of surface defects, as visualized by AFM, can influence properties such as dissolution rate and reactivity.

Table 2: Information Obtainable from Advanced Surface Characterization Techniques

| Technique | Type of Information | Relevance for this compound |

|---|---|---|

| SEM | Crystal morphology, size, and habit | Visualization of the three-dimensional shape and surface features of the crystals. researchgate.net |

| Surface texture and agglomeration state | Assessment of the powder's physical state and inter-particle interactions. sigmaaldrich.com | |

| AFM | 3D surface topography | High-resolution imaging of the crystal surface at the nanoscale. azom.com |

| Surface roughness and defects | Quantitative analysis of surface smoothness and identification of crystalline imperfections. azom.com | |

| Thin film characterization | Analysis of the structure and properties of thin layers of the material. oxinst.com |

Together, SEM and AFM provide a comprehensive picture of the external structure of this compound, from the micrometer scale down to the nanoscale, which is complementary to the electronic structure information obtained from UV-Vis spectroscopy.

Reactivity and Mechanistic Investigations

Mechanisms of Guanidine-Mediated Reactions

Guanidines are recognized as powerful tools in organocatalysis and as ligands in metal-catalyzed processes. Their mechanism of action is diverse and tunable based on the substitution pattern and reaction environment.

Guanidines are among the strongest organic bases, a property derived from the exceptional stability of their conjugate acids, the guanidinium (B1211019) ions. britannica.com Upon protonation, the positive charge is delocalized over the central carbon and three nitrogen atoms, resulting in a highly stable, resonance-stabilized cation. britannica.com This strong basicity allows N-p-Tolyl-guanidine to function as a potent Brønsted base catalyst, deprotonating even weakly acidic substrates to generate reactive intermediates. nih.gov

Beyond its basicity, the guanidine (B92328) moiety can also act as a nucleophilic catalyst. researchgate.net The reaction can proceed through the formation of an N-acylguanidinium intermediate, which is then attacked by a nucleophile. In some cases, a bifunctional activation mechanism is proposed, where the protonated guanidinium cation activates an electrophile and a nucleophile simultaneously through a network of hydrogen bonds. nih.gov This dual activation model, facilitated by the hydrogen-bond donating capacity of the guanidinium ion, is crucial for positioning substrates and lowering the activation energy of the reaction. nih.gov

The guanidine group has been effectively utilized as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the ortho-arylation and olefination of arylguanidines under mild conditions. In this role, the guanidine moiety of a compound like N-p-Tolyl-guanidine acts as an intramolecular chelating ligand, directing a transition metal catalyst to a specific C-H bond.

A plausible mechanism for this transformation involves the coordination of the palladium(II) catalyst to a nitrogen atom of the guanidine group. This is followed by a chelation-assisted C-H activation step, leading to the formation of a stable cyclopalladated intermediate. This palladacycle then undergoes oxidative addition with an aryl halide or couples with an olefin, followed by reductive elimination to yield the ortho-functionalized product and regenerate the active palladium catalyst. The use of guanidine as a directing group has been shown to be effective for both electron-rich and electron-deficient phenylguanidines, producing mono-arylated products with high regioselectivity.

Guanidines are excellent N-donor ligands capable of coordinating with a variety of transition metals, including palladium, copper, and ruthenium. researchgate.netoup.com The introduction of substituents, such as the p-tolyl group on N-p-Tolyl-guanidine, modulates the basicity, coordination ability, and steric properties of the ligand. oup.com This tuning of the ligand's electronic and steric profile directly influences the catalytic activity and selectivity of the resulting metal complex. oup.com

In transition metal catalysis, guanidine ligands can stabilize the metal center in various oxidation states and geometries. For instance, in copper-catalyzed cross-coupling reactions, such as the Ullmann-type synthesis of aryl guanidines, the guanidine ligand facilitates the coupling of an aryl halide with a guanidinylating agent. nih.gov The mechanism often involves the formation of a metal-guanidinate complex, which then participates in the catalytic cycle. These complexes can promote reactions like Suzuki and Heck cross-couplings, demonstrating the broad utility of guanidine-based ligands in forming C-C and C-N bonds. researchgate.net

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies provide critical insights into the factors governing the rate and equilibrium of guanidine-mediated reactions. Research on the thermal guanidine metathesis (TGM) reaction, which involves the exchange of N-substituents, reveals that both steric and electronic factors are determinant. wwu.edunih.gov These reactions are under thermodynamic control, with steric congestion around the guanidine core being a significant factor in determining the final product distribution and the reaction kinetics. wwu.edunih.gov The presence of aryl substituents, such as the p-tolyl group, plays a crucial role in the reaction rate compared to alkyl substituents. nih.gov

In the context of catalysis, kinetic studies of acylative resolution using chiral guanidine catalysts highlight the influence of substrate structure on reaction efficiency and selectivity. The electronic nature and substitution pattern on the aromatic rings of substrates can significantly impact the selectivity factor (s-value).

| Entry | Ar (Substrate) | Conversion (%) | ee (Ester; Alcohol) (%) | s-value |

| 1 | o-MeC₆H₄ | 50 | 93; 94 | 94 |

| 2 | m-MeC₆H₄ | 52 | 89; 97 | 75 |

| 3 | p-MeC₆H₄ | 50 | 92; 91 | 76 |

| 4 | p-MeOC₆H₄ | 52 | 88; 96 | 60 |

| 5 | o-ClC₆H₄ | 43 | 93; 71 | 55 |

| 6 | p-ClC₆H₄ | 47 | 89; 80 | 42 |

| 7 | α-Np | 52 | 92; 99 | 129 |

This table presents data from the kinetic resolution of various racemic 2-bromo-1-arylethanols using a chiral guanidine catalyst. The data illustrates how the position and electronic nature of substituents on the aryl ring (Ar) of the substrate influence the conversion, enantiomeric excess (ee), and selectivity factor (s). Data sourced from a 2021 study by The Chemical Society of Japan. oup.com

Intermolecular and Intramolecular Interactions in Reactivity

The reactivity of N-p-Tolyl-guanidine is heavily influenced by a network of non-covalent interactions. These can be broadly categorized into intramolecular and intermolecular interactions, both of which are fundamental to its catalytic and directing group abilities.

Intramolecular Interactions: A key intramolecular interaction is the chelation of the guanidine group to a metal center, as seen in C-H functionalization catalysis. This bidentate coordination forms a stable ring structure that holds the catalyst in close proximity to the target C-H bond, facilitating its activation. Furthermore, intramolecular hydrogen bonding within more complex guanidine-based catalysts can enforce a rigid conformation, which is often crucial for achieving high enantioselectivity in asymmetric reactions. nih.gov

Intermolecular Interactions: Intermolecular forces are central to guanidine's role as an organocatalyst. The guanidinium cation is an excellent hydrogen-bond donor and can form multiple hydrogen bonds with substrates. nih.gov This interaction is exploited in bifunctional catalysis, where the guanidinium moiety activates an electrophile while another part of the catalyst activates a nucleophile. nih.gov Additionally, the guanidinium cation can engage in strong cation-π interactions with aromatic rings. mdpi.com Theoretical studies have shown that these interactions, along with hydrogen bonds, are significant in the complexation of guanidinium with aromatic systems, stabilizing transition states and reaction intermediates. mdpi.com The p-tolyl group itself can participate in π-stacking interactions with other aromatic substrates.

Hydrolysis Pathways and Stability Analysis in Aqueous Media

N-p-Tolyl-guanidine hydrochloride exhibits considerable stability in aqueous solution, a characteristic of guanidinium salts. The resonance stabilization of the guanidinium cation makes it less susceptible to hydrolysis compared to other amine derivatives. britannica.com Guanidinium hydrochloride (GdnHCl) is well-known as a protein denaturant and remains soluble at very high concentrations (e.g., up to 6M at room temperature), indicating its stability in water. researchgate.net

However, under forcing conditions such as heating in strong acid or base, hydrolysis can occur. The generally accepted hydrolysis product of guanidine itself is urea (B33335). britannica.com For N-p-Tolyl-guanidine, a plausible hydrolysis mechanism would involve the nucleophilic attack of water or a hydroxide (B78521) ion at the central electrophilic carbon atom of the guanidinium ion. This would likely proceed through a tetrahedral intermediate. Subsequent proton transfers and cleavage of C-N bonds would lead to the formation of p-tolylurea (B1198767) and ammonia (B1221849) as the final products. The stability of the guanidinium salt means that these reactions typically require more vigorous conditions than the hydrolysis of, for example, amides or nitriles. youtube.comrsc.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. It is a versatile tool for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions. researchgate.net The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO's energy relates to its electron-accepting ability (electron affinity). nih.gov

Table 1: Example DFT-Calculated Electronic Properties of Related Compounds This table presents data for illustrative purposes from studies on various molecules to demonstrate the type of information gained from DFT calculations, as specific data for N-p-Tolyl-guanidine hydrochloride is not readily available.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Source |

|---|---|---|---|---|---|

| Sophoricoside (Amb1153724) | -6.41 | -1.93 | 4.48 | Not Specified | nih.gov |

| Taiwanhomoflavone B (Amb23604132) | -5.79 | -2.19 | 3.60 | Not Specified | nih.gov |

| 2,3-Dihydrohinokiflavone (Amb23604659) | -6.32 | -1.97 | 4.35 | Not Specified | nih.gov |

| [Cp][(TePh3)] Complex | Not Specified | Not Specified | 1.98-2.65 | 4.74 | mdpi.com |

| [Cp][(SePh3)] Complex | Not Specified | Not Specified | 1.98-2.65 | 6.23 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are instrumental in predicting the sites for electrophilic and nucleophilic attack. For guanidine (B92328) derivatives, MEP studies reveal the distribution of charge across the guanidinium (B1211019) group and any substituents. researchgate.netresearchgate.net For example, in a study on pyrimidine-bearing guanidines, MEP maps identified the nucleophilic centers, such as specific nitrogen atoms, which were predicted to be reactive sites. researchgate.net The positive potential regions, often around hydrogen atoms attached to nitrogens, indicate susceptibility to nucleophilic attack.

DFT calculations are highly effective for mapping out the potential energy surface of a chemical reaction. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state (TS) structures and energies. nih.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction pathway. nih.gov A computational study on the reaction of guanidinium chlorides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) illustrates this approach. nih.gov The mechanism was found to involve two main stages: an aza-Michael addition followed by an intramolecular cyclization. DFT calculations were able to determine that the initial nucleophilic attack of the neutral guanidine on DMAD is the most energetically demanding step of the reaction. nih.gov Such calculations are vital for rationalizing observed product distributions and for designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent. nih.govnih.gov For a molecule like this compound, MD simulations can explore its different possible conformations and the transitions between them. Studies on peptides in guanidine hydrochloride solutions, for example, show how the denaturant affects the conformational properties and stability of the biomolecules. nih.gov These simulations can track metrics like the radius of gyration and secondary structure formation to quantify conformational changes. mdpi.com

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, particularly using DFT, are essential for determining the energetics of chemical reactions. nih.gov By computing the total electronic energy of molecules, it is possible to derive key thermodynamic quantities such as enthalpy and Gibbs free energy for a reaction. researchgate.netnih.gov This information reveals whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and can explain the relative stability of different products. In the investigation of guanidinium salt reactions, comparing the Gibbs energies of different potential pathways and products helped to understand the observed structural diversity of the reaction outcomes. nih.gov

In Silico Studies on Molecular Interactions and Adsorption

In silico studies encompass a wide range of computational techniques used to model molecular interactions and phenomena like adsorption. nih.govresearchgate.net These methods are crucial for understanding how a molecule like this compound might interact with other molecules or surfaces. For instance, research on silica (B1680970) chemically modified with guanidine hydrochloride has demonstrated its use as an adsorbent for various metal ions. researchgate.net Computational studies can model the binding of these ions, analyze the non-covalent interactions responsible for adsorption, and determine the optimal conditions (like pH) for extraction. researchgate.netresearchgate.net These simulations provide insights into the binding energies and the specific atoms involved in the interaction, guiding the development of materials for applications such as preconcentration of metal ions from solutions. researchgate.net

Coordination Chemistry of N P Tolyl Guanidine Hydrochloride and Derivatives

Ligand Properties and Coordination Modes of Guanidines

Guanidines, in their neutral form, typically act as monodentate ligands, coordinating to metal centers through the imine nitrogen atom. The electronic nature of the substituents on the guanidine (B92328) framework can significantly influence the ligand's basicity and, consequently, the stability and properties of the resulting metal complexes. The presence of the p-tolyl group in N-p-Tolyl-guanidine hydrochloride would be expected to modulate its electronic properties through inductive and resonance effects. However, without experimental data, the precise nature of these effects on its coordination behavior remains speculative.

The coordination of guanidinium (B1211019) cations, the protonated form of guanidines, is generally considered unfavorable due to the delocalization of the positive charge across the CN3 core, which reduces the availability of a lone pair for donation to a metal center. Nevertheless, under certain conditions, particularly with highly charged metal ions or in specific solvent systems, the potential for interaction cannot be entirely dismissed.

Synthesis and Characterization of Metal Complexes

Detailed synthetic procedures and characterization data for metal complexes of this compound are not available in the current body of scientific literature. General methods for the synthesis of guanidine-metal complexes often involve the reaction of a metal salt with the neutral guanidine ligand in a suitable solvent. The resulting complexes are then typically characterized using a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis.

Transition Metal Complexes (e.g., Copper, Platinum, Cobalt)

While numerous studies have focused on the coordination of other substituted guanidines with transition metals such as copper, platinum, and cobalt, there are no specific reports on complexes formed with this compound. Research on analogous aryl guanidine complexes suggests that they can form stable complexes with these metals, exhibiting a range of coordination geometries and oxidation states. For instance, platinum(II) complexes with aryl guanidines have been synthesized and characterized, demonstrating the potential for such interactions.

Main Group Metal Complexes

The coordination chemistry of guanidines with main group metals is a growing area of interest. However, specific studies involving this compound are absent from the literature. Research on other guanidine derivatives has shown that they can form complexes with main group elements, although these are generally less common than their transition metal counterparts.

Catalytic Applications of Guanidine-Metal Complexes

Metal complexes of various guanidine derivatives have shown significant promise as catalysts in a range of organic transformations. The tunable steric and electronic properties of the guanidine ligand allow for the fine-tuning of the catalytic activity and selectivity of the metal center. These applications include, but are not limited to, polymerization reactions, cross-coupling reactions, and oxidation catalysis. Despite the potential, there are currently no published studies on the catalytic applications of metal complexes derived from this compound.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Guanidine (B92328) Systems

The guanidinium (B1211019) cation is an exceptional hydrogen bond donor, a characteristic that underpins its extensive use in supramolecular chemistry. rsc.org This capacity stems from the planar, Y-shaped arrangement of the three nitrogen atoms around a central carbon, which allows for multiple, directional hydrogen bonds. The positive charge of the guanidinium ion further enhances the hydrogen-bonding strength.

In guanidine systems, hydrogen bonds are the primary drivers for the formation of extended networks. researchgate.net The N-H protons of the guanidinium group can interact with a variety of hydrogen bond acceptors, including oxygen and nitrogen atoms of neighboring molecules. researchgate.netrsc.org These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. The geometry and strength of these hydrogen bonds are influenced by the nature of the counter-ion and the substituents on the guanidinium core. In protein crystal structures, guanidinium ions have been observed to form numerous hydrogen-bonding interactions with amino acid residues, particularly with the carboxylate groups of aspartate and glutamate. rsc.org

Formation of Supramolecular Assemblies

The formation of supramolecular assemblies is a hallmark of guanidinium-containing compounds, driven by a combination of hydrogen bonding, electrostatic interactions, and other non-covalent forces.

The well-defined geometry and hydrogen-bonding capabilities of the guanidinium group make it an excellent functional unit for molecular recognition. Host molecules containing guanidinium moieties can selectively bind to guest molecules through a network of non-covalent interactions. mdpi.com This "lock and key" principle, where the host possesses a cavity or binding site complementary to the guest, is fundamental to host-guest chemistry. mdpi.com

For instance, molecular clips containing guanidinium groups have demonstrated a high affinity for aromatic guest molecules. rsc.org The binding is facilitated by a combination of hydrogen bonds and π-π stacking interactions between the host and the guest. Similarly, guanidinium groups have been incorporated into larger host structures like calixarenes and pillararenes to enhance their binding affinity and selectivity for specific guests. mdpi.comaalto.fi The reversible nature of these non-covalent interactions allows for the formation and dissociation of these host-guest complexes in response to external stimuli. mdpi.com

The inherent directionality and strength of guanidinium-based hydrogen bonds promote the spontaneous organization of molecules into well-defined, higher-order structures. researchgate.net This process of self-assembly can lead to a variety of architectures, including micelles, vesicles, and liquid crystals.

For example, guanidinium-based surfactants have been shown to self-assemble into nano-aggregates in solution. nih.gov The amphiphilic nature of these molecules, with a hydrophilic guanidinium headgroup and a hydrophobic tail, drives the formation of these structures. The unique self-assembly behavior of the guanidinium headgroup allows for the formation of different aggregate morphologies. researchgate.net Furthermore, the introduction of a guanidinium group into surfactant molecules has been found to increase their ability to form assemblies compared to other cationic headgroups. researchgate.net In the solid state, guanidinium derivatives can form intricate crystalline networks stabilized by extensive hydrogen bonding. mdpi.com

Guanidinium-Functionalized Polymers and Materials

The incorporation of guanidinium groups into polymers imparts unique properties to the resulting materials, making them suitable for a range of applications. These guanidinium-functionalized polymers often exhibit enhanced thermal stability, mechanical strength, and interesting biological activities. chemimpex.com

A significant area of research is the development of guanidinium-functionalized polymers as antimicrobial agents. The positively charged guanidinium groups can interact with the negatively charged cell membranes of bacteria, leading to membrane disruption and bacterial death. nih.gov Poly(norbornene)-based polymers with guanidinium side chains have been developed for bacterial detection. nih.gov Similarly, guanidinium-functionalized polycarbonates have been synthesized and shown to effectively translocate across bacterial cell membranes. nih.gov The controlled synthesis of these polymers allows for the fine-tuning of their properties by varying the structure and composition of the hydrophobic co-monomers. nih.gov

Role in Prebiotic Synthesis Models

Guanidine and its derivatives are considered to have played a role in the origin of life. In prebiotic synthesis models, guanidine hydrochloride has been shown to react with cyanoacetaldehyde to produce 2,4-diaminopyrimidine, a precursor to pyrimidine (B1678525) nucleotides, in significant yields under conditions simulating drying lagoons on the early Earth. nih.gov This suggests a plausible pathway for the formation of essential components of RNA and DNA.

Furthermore, modified purines, which are found in all domains of life, can be synthesized from the reaction of amines with adenine (B156593) and guanine (B1146940) under conditions mimicking a prebiotic drying-lagoon model. nih.gov While the direct involvement of N-p-Tolyl-guanidine hydrochloride in these specific prebiotic models has not been explicitly detailed, the fundamental reactivity of the guanidine group suggests its potential to participate in similar prebiotic chemical transformations.

Advanced Applications in Organic Synthesis

Catalysis in Organic Transformations

The catalytic activity of N-p-Tolyl-guanidine and its hydrochloride salt is a cornerstone of its utility. The guanidine (B92328) moiety possesses a high pKa, making it a potent Brønsted base, while the corresponding guanidinium (B1211019) ion can act as a hydrogen-bond donor, enabling various modes of substrate activation.

Guanidines are recognized as powerful neutral organic bases and effective organocatalysts. researchgate.net N-p-Tolyl-guanidine, as a free base, can function as a strong Brønsted base catalyst. researchgate.net In this role, it typically operates by deprotonating a substrate, thereby increasing its nucleophilicity and initiating a reaction. The catalytic cycle often involves the transfer of a proton to the guanidine, which then participates in the reaction as its conjugate acid, the N-p-Tolyl-guanidinium ion. researchgate.net This ability to act as a proton shuttle is fundamental to its catalytic prowess in numerous organic reactions. The presence of the p-tolyl group can further modulate its solubility and steric environment, influencing its catalytic efficiency in specific transformations.

The protonated form of the catalyst, the N-p-Tolyl-guanidinium ion, is central to its function in bifunctional catalysis. This cation can act as a bifunctional Brønsted acid, capable of activating both an electrophile and a nucleophile simultaneously through hydrogen bonding interactions. mdpi.com This dual activation mode is a highly efficient catalytic strategy. For instance, in thio-Michael additions, the guanidinium ion forms hydrogen bonds with both the thiolate nucleophile and the electrophilic acceptor, organizing them within the transition state to facilitate the reaction. mdpi.com

Computational studies on guanidine-catalyzed reactions, such as the phospha-Michael reaction, have demonstrated that the catalyst is intimately involved in multiple steps of the catalytic cycle, including tautomerization, bond formation, and proton transfer. nih.gov The geometry of the guanidinium catalyst dictates the orientation of the reactants, which is crucial for controlling stereoselectivity in asymmetric synthesis. nih.gov The stability and reactivity in these catalytic cycles are governed by a network of hydrogen bonds and other weak interactions between the catalyst and the substrates. nih.gov

Table 1: Modes of Catalysis with N-p-Tolyl-guanidine hydrochloride

| Catalytic Mode | Active Species | Mechanism of Action | Typical Reactions |

| Organocatalysis | N-p-Tolyl-guanidine (free base) | Acts as a strong Brønsted base, deprotonating a substrate to enhance its nucleophilicity. | Michael additions, Aldol reactions |

| Bifunctional Catalysis | N-p-Tolyl-guanidinium ion | Simultaneously activates nucleophile and electrophile via hydrogen bond donation. mdpi.com | Strecker reactions, Thio-Michael additions mdpi.com |

| Co-catalysis | N-p-Tolyl-guanidinium ion | Works in concert with another catalyst, often a metal, to achieve a specific transformation. | N-formylation of amines x-mol.com |

Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Guanidine and its salts, including this compound, are valuable reagents in this domain, particularly for the synthesis of nitrogen-containing heterocycles. researchgate.net

In these reactions, the guanidine moiety is not just a catalyst but is incorporated into the final molecular structure. researchgate.net A prominent example is the Biginelli-type condensation for the synthesis of substituted pyrimidines. A one-pot, three-component reaction between an aromatic aldehyde, an active methylene (B1212753) compound like a β-ketoester, and a guanidine salt (such as the hydrochloride or carbonate) yields highly functionalized dihydropyrimidines. researchgate.net These reactions can often be performed under solvent-free conditions or in green solvents like polyethylene (B3416737) glycol (PEG), highlighting their efficiency and environmental friendliness. researchgate.net

Table 2: Examples of Multicomponent Reactions using Guanidine Salts

| Reaction Name | Reactant 1 | Reactant 2 | Guanidine Source | Product | Reference |

| Biginelli-type Reaction | Aromatic Aldehyde | Acetophenone | Guanidinium Carbonate | 2-Amino-4,6-diarylpyrimidine | researchgate.net |

| Biginelli-type Reaction | Aromatic Aldehyde | Ethyl Benzoylacetate | Guanidinium Chloride | Ethyl 2-amino-4-aryl-dihydropyrimidine-5-carboxylate | researchgate.net |

| Strecker Reaction | Aldehyde | Amine | Guanidinium Chloride (as catalyst) | α-Aminonitrile | researchgate.net |

| Martinelline Analog Synthesis | N/A | N/A | Guanidine | Pyrroloquinoline Alkaloid Analog | rsc.org |

Synthesis of Bioactive Heterocycles and Complex Molecules

The structural motifs accessible through guanidine-based MCRs are frequently found in biologically active compounds. This compound serves as a key building block for creating diverse heterocyclic scaffolds with potential pharmaceutical applications. researchgate.netchemimpex.com

The synthesis of pyrimidine (B1678525) and triazine derivatives is a significant application. researchgate.net For example, 4,6-diaryl-2-aminopyrimidines, synthesized via a three-component reaction using a guanidine salt, are a class of compounds with known biological activities. researchgate.net Furthermore, a multi-component coupling strategy has been employed to create a complex guanidine-containing analog of martinelline, a natural alkaloid known to possess bradykinin (B550075) B2 receptor antagonist activity. rsc.org This demonstrates the power of using guanidine building blocks to rapidly assemble complex molecules that mimic or are analogous to natural products. rsc.org The inherent properties of the guanidine group, such as its ability to engage in strong hydrogen bonding and its basicity, are often crucial for the biological function of the resulting molecules. chemimpex.com

Development of Novel Synthetic Methodologies

The unique reactivity of guanidines continues to inspire the development of new synthetic methods. nih.gov Research into guanidine chemistry aims to harness its high nucleophilicity and basicity while controlling its reaction pathways. nih.gov A significant challenge in using guanidines in reactions like the Diels-Alder cycloaddition is their propensity to undergo aza-Michael addition with the dienophile. nih.gov

A novel methodological approach involves using the proton as a "protecting group." nih.gov By using the hydrochloride salt, such as this compound, the nucleophilicity of the guanidine is tempered, preventing the undesired Michael addition and allowing the desired cycloaddition to proceed. This anion-controlled and acid-catalyzed process showcases a sophisticated strategy to regulate the reactivity of the guanidine moiety, opening up new synthetic possibilities for creating complex polycyclic systems. nih.gov This approach highlights a deeper understanding of the reaction mechanisms and allows chemists to expand the synthetic utility of guanidine derivatives in a controlled manner.

Research in Biological and Biomedical Sciences

Modulation of Biological Pathways

N-p-Tolyl-guanidine hydrochloride and its analogs have demonstrated the ability to influence various biological pathways, primarily through enzyme inhibition and modulation of neurotransmitter systems. These activities highlight the therapeutic potential of this class of compounds. chemimpex.com

Enzyme Inhibition Studies

The guanidine (B92328) group is a key structural feature that allows for interactions with various enzymes, leading to the inhibition of their catalytic activity. This has been a focal point of research for developing new therapeutic agents.

Protein Tyrosine Phosphatase (PTPase): Guanidine hydrochloride has been shown to cause the inactivation of protein tyrosine phosphatase in a concentration and time-dependent manner. plos.orgnih.gov Studies on PTPase from Thermus thermophilus HB27 revealed that the inactivation process induced by guanidine hydrochloride is a monophasic and reversible process. plos.orgnih.gov The mechanism of inhibition is suggested to be of a mixed-type reversible nature. plos.orgnih.gov This interaction leads to conformational changes in the enzyme, resulting in the formation of partially active and inactive molten globule-like intermediates during the unfolding process. plos.org

Hsp104: Guanidine hydrochloride has been identified as an inhibitor of Hsp104 (Heat shock protein 104) activity in vivo. nih.gov This inhibition is significant because Hsp104 is a molecular chaperone essential for the propagation of yeast prions, such as [PSI+]. nih.govnih.govkent.ac.uk Research indicates that guanidine hydrochloride does not reduce the abundance of Hsp104 but rather interferes with its ATPase activity, which is crucial for its function. nih.govnih.govkent.ac.uk By inhibiting Hsp104, guanidine hydrochloride effectively "cures" yeast cells of prions by blocking the replication of prion seeds. nih.govkent.ac.ukresearchgate.net This effect can be mimicked by the co-expression of a dominant, ATPase-negative allele of HSP104. nih.govkent.ac.uk

| Enzyme | Effect of Guanidine Derivative | Mechanism/Key Findings |

|---|---|---|

| Protein Tyrosine Phosphatase (PTPase) | Inactivation | Monophasic, reversible, mixed-type inhibition. plos.orgnih.gov Induces conformational changes. plos.org |

| Hsp104 | Inhibition of activity | Inhibits ATPase function, leading to the curing of yeast prions. nih.govnih.govkent.ac.uk |

Neurotransmitter System Modulation

Guanidine derivatives have been explored for their ability to modulate neurotransmitter systems, which is a key area in the development of treatments for neurological disorders. chemimpex.com

Acetylcholine (B1216132) Release: While direct studies on this compound's effect on acetylcholine release are not extensively detailed in the provided context, the broader class of guanidine compounds is known to influence neurotransmitter systems.

Sigma Receptors: 1,3-Di-o-tolylguanidine (DTG), a related compound, is a well-established sigma receptor agonist. nih.govwikipedia.org It exhibits non-selective binding to both σ1 and σ2 receptor subtypes with high affinity. nih.govwikipedia.org Tritiated 1,3-di(2-[5-3H]tolyl)guanidine has been instrumental as a selective ligand for labeling and characterizing sigma-type receptors in the brain. nih.govnih.gov These receptors are implicated in the effects of certain psychotomimetic opiates and are targets for antipsychotic drugs. nih.govnih.gov The binding of these ligands is stereoselective for dextrorotatory optical isomers of benzomorphan (B1203429) opiates. nih.gov The distribution of these receptors is particularly enriched in limbic and sensorimotor structures of the brain. nih.gov

Interaction with Biomolecules

The interaction of this compound with essential biomolecules like proteins and DNA is a critical aspect of its biological activity, influencing cellular processes and holding potential for therapeutic applications.

Protein Denaturation and Refolding Mechanisms

Guanidine hydrochloride is a widely recognized chaotropic agent, extensively used in protein chemistry to induce denaturation and facilitate refolding. qinmuchem.comsigmaaldrich.com It disrupts the non-covalent interactions that stabilize a protein's native three-dimensional structure. qinmuchem.comyoutube.com

The denaturation process involves the solubilization of hydrophobic amino acid residues and the breaking of hydrogen bonds within the protein structure. qinmuchem.com Guanidine hydrochloride can also preferentially bind to the denatured state of a protein, shifting the equilibrium towards unfolding. qinmuchem.com This denaturation is often reversible, and removing the guanidine hydrochloride can allow the protein to refold into its native, functional conformation. qinmuchem.comnih.gov This property is particularly valuable for refolding proteins expressed as insoluble inclusion bodies in bacteria. nih.govresearchgate.net

Studies on transthyretin have shown that guanidine hydrochloride-induced denaturation and refolding can exhibit hysteresis, indicating a significant kinetic barrier between the folded and unfolded states. nih.gov The tetrameric form of transthyretin requires a high concentration of guanidine hydrochloride to unfold, while the unfolded monomer refolds at a much lower concentration. nih.gov

DNA Binding Studies

Guanidine derivatives have been investigated for their ability to bind to DNA, particularly in the minor groove. nih.gov This interaction can interfere with DNA-protein interactions and has applications in the development of anticancer, antibacterial, and antiparasitic agents. nih.gov

Minor Groove Binders: Phenyl-guanidines have been identified as DNA minor groove binders. nih.gov These molecules can displace the structured "spine of hydration" in the minor groove. nih.gov The binding affinity of these compounds to DNA can be evaluated using techniques like UV titrations and fluorescent intercalator displacement assays. nih.gov Some of these derivatives have shown significant potency in reducing the proliferation of cancer cells. nih.gov The design of these molecules often involves creating structures with good complementarity to the shape of the minor groove. nih.gov

Antimicrobial and Antiparasitic Activities of Derivatives

The guanidine moiety is a privileged scaffold in the design of antimicrobial and antiparasitic drugs due to its ability to interact with various cellular targets. nih.gov

Derivatives of guanidine have demonstrated a broad spectrum of activity against bacteria, protozoa, and other parasites. nih.govnih.gov For instance, a series of benzyl (B1604629) and phenyl guanidine derivatives have been synthesized and evaluated for their antibacterial activities against strains like Staphylococcus aureus and Escherichia coli, with some compounds showing potent inhibitory effects. mdpi.com Similarly, bis-guanidine-like diaryl systems have been investigated as potential antiprotozoal agents, showing activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov The mechanism of action for these compounds can be multifaceted, including interference with bacterial cell membranes and binding to DNA. nih.govnih.gov

| Derivative Class | Target Organism(s) | Key Findings |

|---|---|---|

| Benzyl and Phenyl Guanidines | Staphylococcus aureus, Escherichia coli | Some derivatives show potent inhibitory activity with low MIC values. mdpi.com |

| Bis-guanidine-like Diaryl Systems | Trypanosoma brucei rhodesiense, Plasmodium falciparum | Showed micromolar activity against T. b. rhodesiense. nih.gov Activity against P. falciparum may involve mechanisms other than just minor groove binding. nih.gov |

Applications in Cell Biology Research (e.g., Prion Curing)

The guanidinium (B1211019) group, a key feature of this compound, has been a subject of interest in cell biology, particularly in the context of prion diseases. While specific studies on the prion curing capabilities of this compound are not extensively documented, the effects of the parent compound, guanidine hydrochloride, have been well-established in yeast models of prion diseases.

In the yeast Saccharomyces cerevisiae, the [PSI+] phenotype is a result of the prion form of the Sup35p protein. Research has demonstrated that millimolar concentrations of guanidine hydrochloride can permanently cure yeast cells of this [PSI+] phenotype. The mechanism of this "curing" effect is not through the direct destruction of pre-existing prion protein aggregates. Instead, guanidine hydrochloride acts by inhibiting the replication of the prion "seeds" that are necessary for the propagation of the prion state. This inhibition is reversible upon removal of guanidine hydrochloride from the growth medium.

The molecular target of guanidine hydrochloride in this process has been identified as the molecular chaperone Hsp104. Hsp104 is crucial for the propagation of yeast prions as it facilitates the fragmentation of large prion aggregates into smaller "seeds" that can be transmitted to daughter cells. Guanidine hydrochloride functions as an uncompetitive inhibitor of the ATPase activity of Hsp104. By binding to the nucleotide-bound state of the Hsp104 hexamer, it reduces its ATPase activity to about 35% of its normal function. This perturbation of Hsp104's function is believed to be the primary reason for the curing of yeast prions. It is noteworthy that this inhibitory effect is specific, as urea (B33335), another protein denaturant, does not affect Hsp104 in the same way.

While direct evidence for this compound in prion curing is pending, the established role of the guanidinium moiety in targeting a key component of the prion replication machinery in yeast suggests a potential avenue for research into the activity of its derivatives. The substitution on the phenyl ring could modulate the compound's properties, potentially influencing its uptake, cellular localization, and interaction with biological targets.

Drug Design and Development Leveraging Guanidine Moiety

The guanidine group, and by extension the guanidinium cation formed at physiological pH, is considered a "privileged scaffold" in drug design. Its ability to form strong, directional hydrogen bonds and electrostatic interactions with biological targets such as carboxylate and phosphate (B84403) groups makes it a valuable functional group in the development of new therapeutic agents. nih.govresearchgate.netnih.gov The guanidine moiety is present in a variety of natural products and synthetic compounds with a broad range of biological activities. nih.govnih.gov

The versatility of the guanidine group has been exploited in the design of drugs targeting a wide array of biological systems. nih.gov Researchers have synthesized and evaluated numerous guanidine derivatives for their potential as antitumor, antibacterial, antiviral, antifungal, and antiprotozoal agents. nih.gov For instance, guanidine-containing compounds are being investigated for their cytotoxic effects in oncology, with mechanisms of action that include DNA interaction, induction of mitochondrial-mediated apoptosis, and inhibition of Rac1. nih.gov

The structural modifications of the basic guanidine scaffold have led to the discovery of potent and selective inhibitors for various enzymes and receptors. For example, the design of conformationally constrained analogues of N,N'-diaryl- and N-aryl-N-aralkylguanidines has resulted in potent inhibitors of neuronal Na+ channels, with potential applications as neurotherapeutic agents. acs.org Furthermore, derivatives of N-aryl-N'-(pyrimidin-2-yl)guanidines have been synthesized and evaluated as antagonists of Toll-like receptor 4 (TLR4), which is implicated in inflammatory diseases. nih.govbenthamdirect.comresearchgate.net In these compounds, the guanidine group is thought to establish crucial hydrogen bonds with the receptor. researchgate.net

Simple structural modifications of guanidine-containing histamine (B1213489) H3 receptor antagonists have also led to the discovery of potent muscarinic M2 and M4 receptor antagonists, which are of interest for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govacs.org The guanidine group in these molecules forms a hydrogen-bond network with key amino acid residues in the binding sites of these receptors. acs.org

Applications in Materials and Polymer Science

Polymer Additives for Enhanced Material Properties (e.g., thermal stability, mechanical strength)

N-p-Tolyl-guanidine is utilized as an additive in polymer formulations. chemimpex.com Its incorporation aims to enhance key material characteristics such as thermal stability and mechanical strength. chemimpex.com The unique structure of the guanidine (B92328) derivative, featuring a p-tolyl group, can influence its interaction with polymer chains, potentially disrupting crystallization or acting as a scavenger for degradation-initiating species.

While specific research data on the performance enhancement in various polymer matrices is limited in publicly available literature, its role is noted in chemical supply catalogs for research and development. chemimpex.com The addition of such specialty chemicals is a common strategy in polymer engineering to tailor material properties for specific performance requirements.

Table 1: Properties of N-p-Tolyl-guanidine

| Property | Value |

|---|---|

| CAS Number | 54015-04-2 |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.2 g/mol |

| Appearance | White solid |

Data sourced from Chem-Impex. chemimpex.com

Guanidine-Functionalized Polymers in Advanced Materials

The functionalization of polymers with guanidinium (B1211019) groups is a significant area of research for creating advanced materials. The guanidinium cation's unique properties, such as its high basicity (pKa ≈ 13.6) and resonance-stabilized structure, make it a desirable moiety for various applications. researchgate.net While direct studies detailing the use of N-p-Tolyl-guanidine hydrochloride as a monomer or functionalizing agent for the following applications are not prominent in available research, the performance of other guanidinium-based polymers provides context for the potential of this chemical class.

Alkaline Anion Exchange Membranes

Alkaline anion exchange membranes (AEMs) are critical components in electrochemical devices like fuel cells. The stability and conductivity of the membrane are paramount. Polymers functionalized with guanidinium groups have been synthesized and studied for this purpose. researchgate.netsurrey.ac.uk The high alkalinity of the guanidinium group facilitates the dissociation of hydroxide (B78521) ions, which can lead to high ionic conductivity. researchgate.net Furthermore, the resonance stabilization of the guanidinium cation contributes to superior alkaline stability compared to more traditional quaternary ammonium (B1175870) groups. researchgate.net

For instance, novel AEMs created from poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and functionalized with 1,1,2,3,3-pentamethylguanidine (B177865) have demonstrated high ionic conductivities (up to 71 mS cm⁻¹ at room temperature) and excellent thermal and alkaline stability. researchgate.netsurrey.ac.uk These membranes showed initial decomposition temperatures as high as 270 °C. researchgate.net

Table 2: Performance of a Representative Guanidinium-Functionalized PPO AEM

| Property | Value |

|---|---|

| Max. Ionic Conductivity | 71 mS cm⁻¹ (at room temperature) |

| Initial Decomposition Temp. | 270 °C |

| Alkaline Stability | Stable in 1 M KOH for 192 hours at 25 °C |

Note: This data is for a PPO polymer functionalized with 1,1,2,3,3-pentamethylguanidine, not this compound. researchgate.net

Antibacterial and Antifouling Coatings

The guanidinium group is well-known for its potent antibacterial activity. Polymers incorporating this functional group are extensively developed for coatings that can prevent bacterial colonization and biofilm formation. The positively charged guanidinium cation interacts with and disrupts the negatively charged membranes of bacteria, leading to cell death. nih.gov

A common example is poly(hexamethylene guanidine) (PHMG), which is used to create antimicrobial surfaces. nih.gov In one study, waterborne polyurethanes functionalized with polyhexamethylene guanidine (PHMG) demonstrated high mechanical strength (27.5 MPa) and effective antibacterial properties. nih.gov Similarly, composite coatings based on guanidine-functionalized graphene and boron acrylate (B77674) polymer have shown excellent performance against algae and bacteria, with inhibition rates up to 99.2% for Phaeodactylum tricornutum and 95% for Staphylococcus aureus.

While specific studies on coatings functionalized with this compound were not found, the established efficacy of the guanidine moiety makes it a candidate for such applications.

Conductive Polymer Composites

Research into conductive polymer composites has explored the use of guanidine-based polymers. These materials can be used in advanced applications such as energy harvesting. For example, a novel antibacterial triboelectric nanogenerator (TENG) was fabricated using a composite film of polyhexamethylene guanidine hydrochloride (PHMG), polyvinyl alcohol (PVA), and glutaraldehyde. nih.govrsc.org

In this application, the PHMG acts as a highly efficient positive triboelectric polymer due to its positively charged guanidine groups. nih.gov The resulting TENG exhibited high output efficiency, with a peak-to-peak open-circuit voltage of 664.5 V and a short-circuit current of 116.8 μA. nih.govrsc.org The device also demonstrated remarkable durability, retaining about 98% of its initial output after 360,000 cycles. nih.govrsc.org No specific research was identified detailing the use of this compound in conductive polymer composites.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-p-Tolyl-guanidine |

| Guanidine |

| Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) |

| 1,1,2,3,3-pentamethylguanidine |

| Potassium Hydroxide (KOH) |

| Poly(hexamethylene guanidine) (PHMG) |

| Polyvinyl alcohol (PVA) |

| Glutaraldehyde |

| Boron acrylate polymer |

| Graphene |

| Phaeodactylum tricornutum |

Environmental and Green Chemistry Perspectives

Role in Atmospheric Chemistry and Particle Formation

Guanidine (B92328), the parent compound of N-p-Tolyl-guanidine, has been identified as a significant contributor to atmospheric new particle formation (NPF). nih.gov NPF is a critical process that influences global climate and regional air quality. tuwien.atcopernicus.org

Detailed Research Findings: Quantum chemical methods and molecular cluster formation simulations have revealed that guanidine is a highly efficient stabilizer in sulfuric acid-driven NPF. nih.gov The process involves the formation of molecular clusters between guanidine and sulfuric acid, which occurs without a thermodynamic barrier under studied conditions. nih.gov These clusters exhibit very low evaporation rates, a phenomenon attributed to proton transfer events and the formation of stable, symmetrical structures. nih.gov

The potency of guanidine in this role is striking when compared to other atmospheric bases. Research indicates that guanidine can produce particle formation rates that are eight orders of magnitude higher than those of dimethylamine (B145610) under similar conditions. nih.gov To achieve the same level of particle formation efficiency as guanidine, a concentration of dimethylamine more than 2000 times greater would be required. nih.gov This suggests that highly basic compounds like guanidines may be responsible for NPF events observed in environments with low concentrations of precursor vapors, whereas more abundant but less basic compounds like ammonia (B1221849) and amines are likely drivers in areas with high precursor concentrations. nih.gov

Table 1: Comparative Efficiency in Sulfuric Acid-Driven Particle Formation

| Compound | Relative Concentration for Equal Particle Formation | Comparative Particle Formation Rate (at similar concentrations) |

|---|---|---|

| Guanidine | 1x | 10⁸ times higher than Dimethylamine |

| Dimethylamine | >2000x | 1x |

This table illustrates the significantly higher efficiency of guanidine in promoting new particle formation compared to dimethylamine, based on simulation data. nih.gov

Applications in Corrosion Inhibition

Guanidine derivatives are recognized for their efficacy as corrosion inhibitors in various aggressive media. nih.gov A study on N,N'-di-o-tolyl guanidine (DTG), a close structural analogue of N-p-Tolyl-guanidine, has demonstrated its exceptional ability to protect copper in acidic environments. nih.govnih.gov

Detailed Research Findings: Electrochemical studies, including potentiodynamic polarization (PDP), electrochemical frequency modulation (EFM), and electrochemical impedance spectroscopy (EIS), confirmed that DTG is a highly effective inhibitor for copper corrosion in a 0.5 M HCl solution. nih.govnih.gov The findings indicated that DTG functions as a mixed-type inhibitor, meaning it suppresses both the anodic (copper dissolution) and cathodic (hydrogen evolution) reactions. nih.govnih.gov

The mechanism of inhibition involves the adsorption of the DTG molecules onto the copper surface, a process that follows the Langmuir adsorption isotherm. nih.govnih.gov This adsorption is primarily chemical (chemisorption) and results in the formation of a protective layer on the metal. nih.govnih.gov This film acts as a barrier, impeding the dissolution of copper by decreasing the number of active sites exposed to the corrosive solution. nih.gov The formation of this protective layer was visually confirmed using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). nih.gov

Table 2: Inhibition Efficiency of N,N'-di-o-tolyl guanidine (DTG) on Copper in 0.5 M HCl

| DTG Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 5 x 10⁻⁶ | >90% (Value not specified precisely in source) |

| 10 x 10⁻⁶ | >95% (Value not specified precisely in source) |

| 15 x 10⁻⁶ | >97% (Value not specified precisely in source) |

This table presents the high inhibition efficiency of DTG at various micromolar concentrations, as determined by electrochemical measurements. nih.govnih.gov

Sustainable Synthesis Approaches for Guanidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of guanidine derivatives to create more environmentally benign processes. These approaches focus on operational simplicity, high yields, and the reduction of hazardous waste. rsc.org

Key Sustainable Methods:

Organocatalysis and Microwave-Assisted Synthesis: Guanidine hydrochloride itself can be used as a green organocatalyst. rsc.org A novel method has been developed for the synthesis of pyrimido[1,2-a]benzimidazoles using guanidine hydrochloride as a catalyst under microwave irradiation. This protocol is notable for being both metal-free and solvent-free, offering high yields, broad functional group compatibility, and operational simplicity. rsc.org

Reversible Ionic Liquids (RevILs): Guanidines are key components in a class of switchable solvents known as reversible ionic liquids. acs.org By bubbling carbon dioxide through a mixture of a guanidine and a straight-chain alcohol, the neutral liquids are converted into an ionic liquid. This process is reversible; heating the mixture or sparging it with an inert gas drives off the CO2, regenerating the original molecular precursors. This system allows for the sustainable synthesis of nanoparticles within reverse micelles, where the solvent system can be fully recycled, requiring only the replenishment of the precursor materials. acs.org

Environmental Impact and Remediation Studies

The environmental profile of guanidine compounds is a critical aspect of their lifecycle. Based on available data for guanidine and its hydrochloride salt, these compounds are considered to have potential environmental and health impacts that necessitate careful handling. pnnl.gov

Environmental and Toxicity Profile:

Irritant Effects: Guanidine hydrochloride is known to be an irritant to the skin and eyes. pnnl.gov Due to its hygroscopic (moisture-absorbing) nature, it can cause desiccation or severe drying of tissues upon direct contact. pnnl.gov Aqueous solutions of guanidine can be highly alkaline and potentially corrosive, capable of causing burns to exposed tissue. pnnl.gov

Decomposition: Guanidine can decompose into urea (B33335) and carbon dioxide, which are less toxic compounds. pnnl.gov

Toxicity: Published data indicates that the parent compound, guanidine, should be considered toxic upon oral ingestion. pnnl.gov

Specific remediation studies for N-p-Tolyl-guanidine hydrochloride in soil or water are not extensively documented in the reviewed literature. The primary approach to mitigating environmental impact currently relies on controlled use, enclosed handling systems, and appropriate personal protective equipment to prevent release and exposure. pnnl.gov

Future Research Directions and Emerging Trends

Development of Novel Guanidine-Based Catalysts

The strong basicity and unique structural characteristics of guanidines make them highly effective catalysts. Research is actively pursuing the development of new catalytic systems based on N-p-Tolyl-guanidine and other guanidine (B92328) derivatives to enhance reaction rates, improve selectivity, and promote green chemistry principles.

A significant trend is the immobilization of guanidine catalysts on solid supports, such as silica (B1680970). This approach, used in base-catalyzed epoxidation and condensation reactions, creates heterogeneous catalysts that are easily recoverable and reusable, contributing to more sustainable chemical processes. acs.orgrsc.org Another promising area is the development of guanidine-based organocatalysts for CO2 fixation. Guanidinium (B1211019) iodide salts have been shown to be effective single-component catalysts for the synthesis of cyclic carbonates from epoxides and CO2 under moderate pressure and temperature, showcasing a potential route for carbon utilization. rsc.org

Furthermore, the incorporation of guanidine moieties into metal complexes is creating a new class of powerful catalysts. For instance, novel guanidine iron(III) complexes have demonstrated excellent catalytic activity for the green synthesis of heterocyclic compounds like tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. acs.org These advancements highlight a strategic shift towards designing sophisticated, stable, and efficient catalysts for complex organic transformations. wikipedia.orgresearchgate.net

Table 1: Developments in Guanidine-Based Catalysis

| Catalyst Type | Application | Key Advantages |

| Silica-Supported Guanidines | Base-catalyzed epoxidation and condensation | Heterogeneous, reusable, improved selectivity acs.orgrsc.org |

| Guanidine Iron(III) Complexes | Synthesis of tetrazolo[1,5-a]pyrimidine derivatives | High catalytic activity, green solvent compatibility acs.org |

| Guanidinium Iodide Salts | CO2 fixation into cyclic carbonates | Single-component, no co-catalyst needed, moderate conditions rsc.org |

| Guanidine-Based Catalysts (GACs) | Synthesis of fine chemicals (e.g., dutasteride) | Increased yield, reusability, lower carbon footprint wikipedia.org |

Exploration of New Biological Targets and Therapeutic Areas